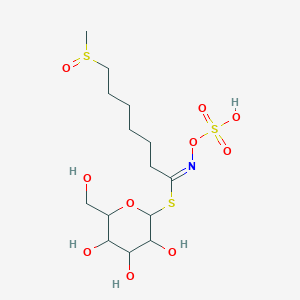

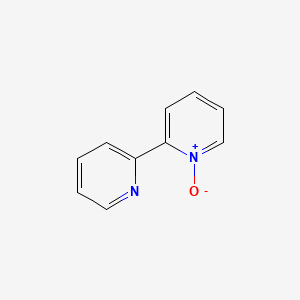

![molecular formula C14H9F3N2 B3031491 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 400073-80-5](/img/structure/B3031491.png)

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole

Overview

Description

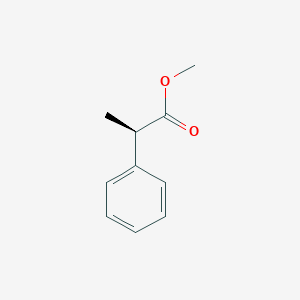

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. This particular derivative is further modified with a trifluoromethyl group attached to the phenyl ring, which can significantly alter its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with trifluoromethyl groups, can be achieved through various methods. One approach involves the condensation of o-phenylenediamine derivatives with aromatic aldehydes in the presence of trifluoroacetic acid as a catalyst, which allows for the formation of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles at room temperature in aqueous media . Another method includes the condensation of diamines or amino(thio)phenols with in situ generated CF3CN, leading to the formation of 2-trifluoromethyl benzimidazoles . Additionally, the one-pot synthesis of 2-trifluoromethyl substituted benzimidazoles has been reported using trifluoroacetic acid and difluoroacetic acid with commercially available o-phenylenediamines .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often studied using X-ray crystallography. For instance, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole, has been determined, revealing intermolecular hydrogen bonds between the N and H atoms of intermolecular benzimidazole and tetrazole groups . Another study reported the crystal structure of 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole, showing the orientation of the planar benzimidazole ring system with respect to the phenyl/trifluoromethylbenzene rings .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, they can be used as ligands in complexes that catalyze the oxidation of alcohols and the synthesis of 1,2-substituted benzimidazoles . The antiproliferative properties of some benzimidazole derivatives have been evaluated, indicating that the presence of certain functional groups can influence their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group can affect the compound's electron distribution, acidity, and lipophilicity, which in turn can impact its pharmacological properties. The absorption and fluorescence spectra of these compounds can vary depending on the structure of the 2-aryl group, with some exhibiting blue-green fluorescence in dilute solutions .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

- Synthesis and Antimicrobial Activity: 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole and its derivatives have been synthesized and evaluated for antimicrobial activities. These compounds exhibit significant antibacterial and antifungal properties, comparable or even stronger than some reference drugs like Chloromycin, Norfloxacin, and Fluconazole (Vora & Vyas, 2019); (Zhang et al., 2014).

Biological Activity Against Protozoa and Nematodes

- Activity Against Protozoa and Nematodes: Derivatives of this compound show nanomolar activities against protozoan parasites like Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania mexicana. They are also effective against the nematode Trichinella spiralis, with compounds exhibiting desirable in vitro and in vivo antiparasitic profiles (Hernández‐Luis et al., 2010).

Anticancer Properties

- Anticancer Agent Synthesis and Binding Studies: Certain derivatives of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole have shown potential as anticancer agents. These compounds inhibit the growth of cancer cell lines and exhibit binding properties with transport proteins like human serum albumin, which is crucial for their effectiveness (Kalalbandi & Seetharamappa, 2015); (Thimmegowda et al., 2008).

Pharmaceutical Chemistry

- Synthesis and Pharmacological Activity: The synthesis of various 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole derivatives has been explored for their potential in pharmaceutical chemistry, including their analgesic and antiplatelet activities, and their inhibitory effects on enzymes like glycogen phosphorylase and dipeptidyl peptidase-4 (Zhukovskaya et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition in Industrial Applications: Benzimidazole derivatives, including those with trifluoromethyl groups, have been studied for their effectiveness in inhibiting corrosion, particularly for mild steel in acidic environments. These studies are crucial for industrial applications, where corrosion resistance is of paramount importance (Yadav et al., 2013).

Safety and Hazards

While specific safety and hazard information for “2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole” is not available, similar compounds like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate are considered hazardous. They are harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, cause serious eye damage, and are fatal if inhaled .

Future Directions

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for key hydrogen bonding interactions with proteins .

Biochemical Pathways

It is known that fluorinated drugs can be involved in a variety of biochemical pathways, including those related to the degradation of drugs .

Result of Action

It is known that fluorinated drugs can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that trifluoromethyl compounds can be volatile and may be mobile in the environment .

properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOLNBHTSVLAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347442 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole | |

CAS RN |

400073-80-5 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)

![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)